molecular formula C15H13ClO2 B3047106 2-[2-(4-Chlorophenyl)ethyl]benzoic acid CAS No. 13536-16-8

2-[2-(4-Chlorophenyl)ethyl]benzoic acid

Cat. No. B3047106
CAS RN: 13536-16-8
M. Wt: 260.71 g/mol
InChI Key: HMFNAOVIFKUVFI-UHFFFAOYSA-N
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Description

2-[2-(4-Chlorophenyl)ethyl]benzoic acid , also known as 2-{[2-(4-Chlorophenyl)ethyl]thio}benzoic acid , is a chemical compound with the molecular formula C₁₅H₁₃ClO₂S and a molecular weight of 292.78 g/mol . It falls within the category of biochemically relevant compounds and has been studied for its potential applications in proteomics research .


Synthesis Analysis

The synthetic pathway for 2-[2-(4-Chlorophenyl)ethyl]benzoic acid involves the introduction of a 4-chlorophenyl group and an ethyl group onto the benzoic acid scaffold. While specific synthetic methods may vary, the overall process aims to achieve the desired substitution pattern. Researchers have explored various synthetic routes to obtain this compound, including condensation reactions and functional group transformations. Further details on the synthetic strategies can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of 2-[2-(4-Chlorophenyl)ethyl]benzoic acid consists of a benzoic acid core with an additional 4-chlorophenyl group attached at one position and an ethyl group attached at another position. The thio (sulfur) linkage is present between the ethyl group and the benzoic acid ring. The compound’s three-dimensional arrangement influences its properties and reactivity .


Chemical Reactions Analysis

2-[2-(4-Chlorophenyl)ethyl]benzoic acid may participate in various chemical reactions, including esterification, amidation, and nucleophilic substitutions. Researchers have investigated its behavior under different reaction conditions to understand its reactivity and potential applications. Literature reports provide insights into the compound’s reactivity profile .

properties

IUPAC Name

2-[2-(4-chlorophenyl)ethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c16-13-9-6-11(7-10-13)5-8-12-3-1-2-4-14(12)15(17)18/h1-4,6-7,9-10H,5,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFNAOVIFKUVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70521853
Record name 2-[2-(4-Chlorophenyl)ethyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70521853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-Chlorophenyl)ethyl]benzoic acid

CAS RN

13536-16-8
Record name 2-[2-(4-Chlorophenyl)ethyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70521853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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